molecular formula C24H21FN2O4 B14111089 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol

Cat. No.: B14111089
M. Wt: 420.4 g/mol
InChI Key: LBDMHTZQLZCGAZ-UHFFFAOYSA-N
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Description

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Introduction of the ethoxyphenoxy group: This is achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with 2-ethoxyphenol.

    Attachment of the fluorobenzyl group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]phenol
  • **2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-bromobenzyl)oxy]phenol
  • **2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol

Uniqueness

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. The ethoxyphenoxy group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H21FN2O4

Molecular Weight

420.4 g/mol

IUPAC Name

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C24H21FN2O4/c1-2-29-21-5-3-4-6-22(21)31-23-14-26-27-24(23)19-12-11-18(13-20(19)28)30-15-16-7-9-17(25)10-8-16/h3-14,28H,2,15H2,1H3,(H,26,27)

InChI Key

LBDMHTZQLZCGAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O

Origin of Product

United States

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